tert-Butyl 4-nitrophenyl phosphate
Description
Properties
CAS No. |
13062-13-0 |
|---|---|
Molecular Formula |
C10H13NO6P- |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
tert-butyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-10(2,3)17-18(14,15)16-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3,(H,14,15)/p-1 |
InChI Key |
COUWZINMNAIZPW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Nitrophenyl Phosphate and Structural Analogs
General Synthetic Approaches to Alkyl/Aryl Phosphate (B84403) Diesters
The formation of the phosphate diester linkage is a fundamental transformation in organic synthesis. A prevalent industrial method for preparing triaryl and alkyl aryl phosphate esters involves the reaction of an alcohol or phenol (B47542) with phosphoryl chloride (POCl₃), often in the presence of a catalyst. nih.gov This approach is versatile and can be adapted for batch or continuous processes. nih.govnih.gov
Another common strategy is the phosphonylation of alcohols and phenols. For instance, the Michaelis-Arbuzov reaction, which can be mediated by Lewis acids or catalyzed by transition metals like palladium, provides an efficient route to phosphonate (B1237965) esters. science.gov Furthermore, the coupling of H-phosphonate diesters with aryl or vinyl halides under microwave irradiation using a palladium catalyst has been shown to proceed rapidly and with high yields. science.gov
The synthesis of mixed alkyl aryl phosphonates can also be achieved through copper-catalyzed oxygen-arylation of dialkyl phosphonates with diaryliodonium salts. princeton.edu This method is notable for its mild reaction conditions and high selectivity. A general route to prepare O,O-dialkyl p-nitrophenyl phosphate involves the reaction of p-nitrophenol with a dialkyl chlorophosphate in the presence of a base. google.com
A variety of phosphating agents are utilized in these syntheses, with their choice influencing the reaction conditions and the resulting product distribution. Common phosphating agents include phosphorus oxychloride, polyphosphoric acid, and phosphoric anhydride. nih.gov
Specific Chemical Synthesis of tert-Butyl 4-Nitrophenyl Phosphate
While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for similar compounds. This proposed synthesis involves a two-step process: the formation of a dichlorophosphate (B8581778) intermediate followed by reaction with tert-butanol.
A general method for preparing similar phosphate esters involves the reaction of p-tert-butylphenol with phosphorus oxychloride in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) or titanium tetrachloride. wikipedia.org Adapting this for our target molecule, p-nitrophenol would be the starting material.
The proposed synthesis would proceed as follows:
Formation of 4-Nitrophenyl Dichlorophosphate: 4-Nitrophenol (B140041) is reacted with an excess of phosphorus oxychloride (POCl₃). This reaction is typically carried out in an inert solvent and may be facilitated by the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. nih.gov
Reaction with tert-Butanol: The resulting 4-nitrophenyl dichlorophosphate intermediate is then reacted with tert-butanol. This step introduces the tert-butyl group to the phosphate core, yielding this compound. The reaction would likely be performed in the presence of a base to scavenge the second equivalent of HCl produced.
An alternative approach for the second step could involve the use of potassium di-tert-butyl phosphate, which can be synthesized from di-tert-butyl phosphite. chemicalbook.com
Derivatization Strategies for Functional Analogs and Isotope-Labeled Species of this compound
The modification of this compound to create functional analogs or isotope-labeled versions is crucial for expanding its utility in biochemical and mechanistic studies.
Functional Analogs
Derivatization can be aimed at either the aromatic ring or the phosphate group to introduce new functionalities. For example, the synthesis of 2-hydroxypropyl (4-nitrophenyl) phosphate (HPNPP) has been reported. rsc.org This was achieved by reacting 4-nitrophenyl phosphate with 1,2-epoxypropane. rsc.org This introduces a hydroxyl group, which can serve as a handle for further functionalization.
Another example is the synthesis of 4-azido-2-nitrophenyl phosphate, a photoaffinity label. This analog allows for the covalent modification of enzyme active sites upon photoirradiation, aiding in the identification of binding partners. nih.gov Furthermore, derivatization strategies using reagents like 3-nitrophenylhydrazine (B1228671) have been developed to tag phosphorylated metabolites for enhanced detection in LC-MS/MS analysis. nih.gov
Isotope-Labeled Species
Isotope labeling is an invaluable tool for elucidating reaction mechanisms and for use in quantitative analytical methods. For this compound, labeling can be introduced at several positions.
The synthesis of deuterium (B1214612) (D) or Carbon-13 (¹³C) labeled tert-butyl groups can be achieved by using appropriately labeled starting materials. For instance, the synthesis of D₉-tert-butylated compounds has been reported, which can be adapted for the synthesis of the tert-butyl alcohol precursor needed for the synthesis of labeled this compound. nih.gov
Elucidation of Reaction Mechanisms and Kinetics of Phosphoryl Transfer for Tert Butyl 4 Nitrophenyl Phosphate
Hydrolysis and Solvolysis Reactions of Phosphate (B84403) Diesters Containing the 4-Nitrophenyl Moiety
The hydrolysis of phosphate diesters, including those with a 4-nitrophenyl leaving group, is a reaction of significant interest due to its relevance to the stability of DNA and RNA. The 4-nitrophenoxide anion is an excellent leaving group, facilitating the study of these otherwise slow reactions.
Kinetic studies of the hydrolysis of 4-nitrophenyl phosphate and its derivatives are typically conducted using UV-Vis spectrophotometry. The release of the 4-nitrophenolate (B89219) ion, which has a strong absorbance at approximately 400 nm, allows for continuous monitoring of the reaction progress. The observed first-order rate constant (k_obs) can be determined by fitting the change in absorbance over time to an exponential function.
To illustrate the typical kinetic data obtained in such studies, the following table presents representative second-order rate constants for the alkaline hydrolysis of some related phosphate esters.
Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Selected Phosphate Esters
| Compound | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Diethyl 4-nitrophenyl phosphate | OH⁻ | H₂O | 25 | 1.3 x 10⁻⁴ |
| Dimethyl 4-nitrophenyl phosphate | OH⁻ | H₂O | 25 | 2.5 x 10⁻⁴ |
This table presents representative data for illustrative purposes and is based on typical values found in the literature for related compounds.
The pH-rate profile of a reaction provides valuable information about the mechanism, particularly the ionization states of the reactants and the involvement of acid or base catalysis. For the hydrolysis of a phosphate diester like tert-butyl 4-nitrophenyl phosphate, the rate of reaction would be expected to show a dependence on pH.
In the case of phosphate diesters, the molecule is anionic at neutral and alkaline pH. The hydrolysis can proceed via nucleophilic attack by a water molecule or a hydroxide (B78521) ion. The contribution of each pathway is pH-dependent. At neutral pH, the reaction is typically slow and proceeds via attack by water (solvolysis). As the pH increases, the concentration of the more nucleophilic hydroxide ion increases, leading to a significant increase in the rate of hydrolysis.
A typical pH-rate profile for the hydrolysis of a simple alkyl 4-nitrophenyl phosphate would show a plateau at acidic to neutral pH, where the rate is largely independent of pH (water-catalyzed pathway), followed by a log-linear increase in the rate with a slope of approximately 1 at alkaline pH, indicative of a hydroxide-catalyzed reaction. The absence of a "bell-shaped" curve suggests that the ionization state of the phosphate ester itself (which remains anionic over a wide pH range) is not the dominant factor controlling the rate in this region.
Transition State Characterization in Phosphoryl Transfer from this compound
Understanding the structure of the transition state is paramount for a complete description of the reaction mechanism. Techniques such as kinetic isotope effects and stereochemical analysis are powerful tools for probing these fleeting structures.
Heavy-atom KIEs, which involve measuring the change in reaction rate upon isotopic substitution of an atom directly involved in bond making or bond breaking, provide detailed information about the transition state structure. For phosphoryl transfer reactions, KIEs are often measured for the bridging oxygen of the leaving group (¹⁸O), the non-bridging oxygen atoms of the phosphate group (¹⁸O), and the nitrogen of the leaving group (¹⁵N) if applicable.
For the hydrolysis of a 4-nitrophenyl phosphate ester, a significant ¹⁸O KIE for the bridging oxygen of the 4-nitrophenoxy group would indicate that the P-O bond to the leaving group is substantially broken in the transition state. Conversely, a small or negligible KIE would suggest that this bond is largely intact. The magnitude of the KIE can thus distinguish between a dissociative (metaphosphate-like) transition state, where bond breaking is advanced, and an associative transition state, where bond formation is more advanced.
For many phosphate mono- and diester hydrolyses, the transition state is found to be largely dissociative, with significant P-O bond cleavage to the leaving group. researchgate.net
Table 2: Representative Kinetic Isotope Effects for the Hydrolysis of p-Nitrophenyl Phosphate Derivatives
| Isotope Position | Reaction Condition | k_light / k_heavy | Interpretation |
|---|---|---|---|
| ¹⁸O (leaving group) | Alkaline Hydrolysis of pNPP | ~1.02-1.03 | Significant P-O bond cleavage in the transition state. researchgate.net |
| ¹⁵N (nitro group) | Enzymatic Hydrolysis of pNPP | ~1.001 | Small effect, indicating little change in bonding to the nitro group. |
This table presents representative KIE values for p-nitrophenyl phosphate (pNPP) to illustrate the principles of transition state analysis.
Stereochemical studies are instrumental in determining whether a reaction proceeds through an in-line displacement mechanism. By using a chiral phosphate ester (e.g., by isotopic labeling with ¹⁶O, ¹⁷O, and ¹⁸O), the stereochemical outcome of the phosphoryl transfer can be determined.
For most phosphoryl transfer reactions from phosphate diesters, the reaction is found to proceed with inversion of configuration at the phosphorus center. lookchem.comnih.gov This observation is consistent with a concerted Sₙ2-like mechanism where the nucleophile attacks the phosphorus atom from the side opposite to the leaving group, passing through a trigonal bipyramidal transition state. lookchem.comnih.gov This in-line attack mechanism avoids the formation of a long-lived intermediate that could lead to racemization.
Delineation of Mechanistic Pathways for Phosphoryl Transfer
Based on the kinetic and stereochemical evidence from related compounds, the phosphoryl transfer from this compound can be delineated into possible mechanistic pathways.
The two primary mechanistic extremes for phosphoryl transfer are the associative and dissociative pathways. The associative mechanism involves the formation of a pentacoordinate phosphorane intermediate. lookchem.com In contrast, the dissociative mechanism proceeds through a transient metaphosphate intermediate, which is highly reactive and rapidly captured by a nucleophile. nih.gov A concerted mechanism represents a middle ground, where bond formation and bond breaking occur simultaneously in a single transition state. lookchem.com
For the hydrolysis of phosphate diesters like this compound, the evidence from KIE and stereochemical studies on analogous compounds strongly points towards a concerted, Sₙ2-like mechanism, particularly in uncatalyzed reactions. lookchem.comnih.gov The observation of inversion of configuration argues against a long-lived, freely diffusing metaphosphate intermediate that would be expected in a purely dissociative pathway. nih.gov The significant KIE for the leaving group oxygen suggests a transition state with substantial dissociative character, meaning that P-O bond breaking is well advanced. researchgate.net
Therefore, the most likely mechanism for the hydrolysis of this compound is a concerted pathway with a loose, dissociative-like transition state. The bulky tert-butyl group might sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less hindered alkyl phosphate esters, but it is not expected to fundamentally change the mechanistic pathway.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Nitrophenyl phosphate |
| Diethyl 4-nitrophenyl phosphate |
| Dimethyl 4-nitrophenyl phosphate |
| Bis(4-nitrophenyl) phosphate |
| 4-Nitrophenoxide |
| Metaphosphate |
| DNA |
Distinction Between Associative (AN+DN) and Dissociative (ANDN) Mechanisms
The mechanism of phosphoryl transfer reactions can be delineated into three primary classifications: a concerted SN2-like mechanism (ANDN), a stepwise associative mechanism (AN+DN) involving a pentavalent intermediate, and a stepwise dissociative mechanism (DN+AN) that proceeds through a metaphosphate intermediate. nih.govlibretexts.org
In an associative (AN+DN) mechanism, the nucleophile attacks the phosphorus center before the leaving group departs. This process leads to the formation of a transient, high-energy pentavalent phosphorane intermediate. For this to occur, the phosphorus atom must accommodate five substituents, a feat possible due to the availability of its d-orbitals. libretexts.orglibretexts.org This pathway is analogous to an "addition-elimination" mechanism. libretexts.org The stereochemical outcome of a purely associative pathway is typically inversion of configuration at the phosphorus center.
Conversely, a dissociative (DN+AN) mechanism, often likened to an SN1 reaction, involves the departure of the leaving group as the initial and rate-determining step. libretexts.org This leads to the formation of a highly reactive, transient metaphosphate intermediate (PO3-). This electrophilic species is then rapidly captured by a nucleophile. libretexts.orgnih.gov A key characteristic of a dissociative mechanism is that the rate of the reaction is largely independent of the concentration and nature of the nucleophile. nih.gov
The reality of many phosphoryl transfer reactions lies in a concerted (ANDN) pathway, which can be viewed as a spectrum between the purely associative and dissociative extremes. The transition state in these reactions can be "early" (more reactant-like) or "late" (more product-like), and can be described as "loose" (more dissociative character) or "tight" (more associative character). nih.gov The specific nature of the transition state is influenced by factors such as the nature of the leaving group, the nucleophile, and the solvent.
Evidence for and Role of Metaphosphate Intermediates in Phosphoryl Transfer to tert-Butyl Alcohol
The question of whether a discrete, free metaphosphate intermediate is formed during phosphoryl transfer has been a subject of extensive research. Strong evidence for a dissociative mechanism involving a metaphosphate intermediate comes from stereochemical studies of the phosphoryl transfer from chiral aryl phosphate monoesters to a sterically hindered alcohol like tert-butyl alcohol.
In a landmark study, the transfer of a phosphoryl group from a chiral phenyl phosphate derivative to tert-butyl alcohol was investigated. The reaction was carried out in both acetonitrile (B52724) and neat tert-butyl alcohol. The key finding was that the transfer of the phosphoryl group proceeded with significant racemization at the phosphorus center.
Table 1: Stereochemical Outcome of Phosphoryl Transfer to tert-Butyl Alcohol
| Starting Material | Nucleophile | Solvent | Stereochemical Outcome at Phosphorus | Implied Mechanism |
|---|---|---|---|---|
| Chiral Aryl Phosphate Monoester | tert-Butyl Alcohol | Acetonitrile | Racemization | Dissociative (via Metaphosphate) |
This table summarizes the findings that the reaction of a chiral aryl phosphate with tert-butyl alcohol leads to a loss of stereochemical integrity, providing strong evidence for a transient, achiral metaphosphate intermediate.
This racemization is compelling evidence for the formation of a transient, planar, and achiral metaphosphate intermediate. If the reaction were to proceed via a concerted or associative mechanism with a defined geometry, a specific stereochemical outcome (either inversion or retention) would be expected. The loss of stereospecificity indicates that the bond to the leaving group is fully broken before the new bond with the incoming nucleophile is formed, allowing for the formation of the transient metaphosphate which can be attacked from either face by the tert-butyl alcohol.
The steric bulk of the tert-butyl group on the phosphate ester and the tert-butyl alcohol as the nucleophile likely favors a dissociative pathway. The crowding around the phosphorus center in a potential pentavalent intermediate of an associative pathway would be energetically unfavorable.
Catalytic Effects on Phosphoryl Transfer Reactions of this compound
The rate of phosphoryl transfer reactions can be significantly enhanced by catalysts. Understanding these catalytic effects is crucial for both chemical synthesis and comprehending biological enzymatic processes.
Investigations of General Acid-Base Catalysis in Phosphate Ester Hydrolysis
General acid-base catalysis is a common feature in the hydrolysis of phosphate esters. In general acid catalysis, a proton is donated to the leaving group, making it a better leaving group. In general base catalysis, a proton is abstracted from the attacking nucleophile (e.g., water), increasing its nucleophilicity.
For the hydrolysis of a compound like this compound, the p-nitrophenolate is a relatively good leaving group. General acid catalysis could protonate the ester oxygen, facilitating the cleavage of the P-O bond. General base catalysis would activate a water molecule, promoting its attack on the phosphorus center. The efficiency of general acid-base catalysis is dependent on the pKa of the catalyst and the reaction's sensitivity to proton transfer, often quantified by Brønsted coefficients.
Metal-Ion Promoted Phosphoryl Transfer: Mechanisms of Coordination and Catalysis
Metal ions can be potent catalysts for phosphoryl transfer reactions. Divalent metal ions like Mg2+ and Zn2+, and trivalent ions like Co3+, can promote the reaction through several mechanisms:
Lewis Acid Catalysis: The metal ion can coordinate to one or more of the non-bridging oxygen atoms of the phosphate group. This coordination withdraws electron density from the phosphorus atom, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orglibretexts.org
Activation of the Nucleophile: A metal ion can coordinate to a water molecule, lowering its pKa and making it a more potent nucleophile in the form of a metal-bound hydroxide ion, even at neutral pH.
Leaving Group Stabilization: The metal ion can interact with the leaving group, stabilizing the developing negative charge in the transition state.
Studies on the metal-ion catalyzed hydrolysis of ethyl p-nitrophenyl phosphate have shown that the mechanism and the nature of the transition state can vary depending on the metal ion used. For instance, catalysis by Co(III)-cyclen suggests that the P-O bond is about 50% broken in the transition state, while with Zn(II)-cyclen, an earlier transition state is indicated.
Enzymatic Hydrolysis Mechanisms: Insights from Phosphodiesterase Activity on Related Substrates
Enzymes that catalyze the hydrolysis of phosphate esters, such as phosphodiesterases and phosphatases, achieve enormous rate accelerations. While this compound is a monoester, insights can be drawn from the mechanisms of phosphodiesterases acting on related substrates like p-nitrophenyl phosphorylcholine.
Phosphodiesterases often employ a combination of the catalytic strategies mentioned above within their active sites. Many of these enzymes utilize one or more metal ions to activate the phosphorus center and the nucleophilic water molecule. The active site architecture is precisely organized to position the substrate, the metal ion(s), and the attacking nucleophile for optimal reaction geometry.
Influence of Solvent and Medium on Phosphoryl Transfer from Tert Butyl 4 Nitrophenyl Phosphate
Impact of Solvent Polarity and Solvation Dynamics on Reaction Kinetics
The rate of phosphoryl transfer from phosphate (B84403) esters is profoundly influenced by the polarity of the solvent. For related compounds like p-nitrophenyl phosphate, a switch from a polar protic solvent such as water to a less polar solvent like tert-butyl alcohol can lead to dramatic changes in reaction rates. nih.govacs.org Generally, the nature of the transition state and the ground state stabilization by the solvent determines the kinetic outcome.
In the case of the dianion of aryl phosphates, moving to a less polar solvent can significantly accelerate the reaction. For instance, the solvolysis of the p-nitrophenyl phosphate dianion is thousands of times faster in tert-butyl alcohol and tert-amyl alcohol compared to water. acs.org This rate enhancement is attributed to a change in the reaction mechanism. In contrast, the monoanion of p-nitrophenyl phosphate reacts more slowly in these less polar alcohols than in water, indicating that the solvent's effect is highly dependent on the specific form of the reacting phosphate. acs.orgfrontiersin.org The slower reaction of the monoanion in less polar solvents is due to an increased enthalpy of activation. acs.org
The dielectric constant of the solvent is a key parameter influencing these rates. A linear correlation has been observed between the logarithm of the rate acceleration of phosphate monoester dianion hydrolysis and the solvent dielectric constant for a range of solvents. nih.gov However, tert-butyl alcohol deviates from this trend, suggesting that its ability to form hydrogen bonds with the reacting species, despite its lower polarity, plays a significant role. nih.gov
The dynamics of solvent reorganization around the transition state also impact the reaction kinetics. In highly polar solvents, the transition state, which may be more charge-diffuse than the reactants, can be effectively stabilized, thereby lowering the activation energy. Conversely, in nonpolar solvents, the stabilization of a polar transition state is less effective.
Effects of Organic Co-Solvents on Reaction Rates and Mechanistic Shifts
The addition of organic co-solvents to an aqueous medium can systematically alter the properties of the solvent, leading to predictable changes in reaction rates and, in some cases, shifts in the reaction mechanism. The use of solvent mixtures like water-tert-butyl alcohol allows for a fine-tuning of the solvent environment. documentsdelivered.com
For phosphoryl transfer reactions, the presence of an organic co-solvent can lead to a decrease in the reaction rate, particularly if the reactants are polar. chemrxiv.org This is because the addition of a less polar co-solvent can destabilize charged transition states. For example, in the hydrolysis of other esters, the introduction of co-solvents like 1,4-dioxane (B91453) or tert-butyl alcohol has been used to differentiate between reaction mechanisms. documentsdelivered.com
A significant mechanistic shift is observed for the solvolysis of the dianion of p-nitrophenyl phosphate when the solvent is changed from water to tert-butyl alcohol. nih.gov In water, the reaction proceeds through a bimolecular (SN2(P)-type) mechanism. However, in tert-butyl alcohol, the mechanism shifts to a two-step, unimolecular (SN1(P)-type) process involving a metaphosphate intermediate. nih.gov This change is supported by the observation that the solvolysis of chiral p-nitrophenyl phosphate in tert-butyl alcohol results in a racemic product. nih.gov
The table below illustrates the kinetic isotope effects for the solvolysis of p-nitrophenyl phosphate dianion in water and tert-butyl alcohol, providing evidence for the similarity in the late transition states despite the different reaction conditions. usu.edu
| Solvent | Temperature (°C) | 15k | 18kbridge | 18knonbridge |
| Water | 95 | 1.0028 ± 0.0002 | 1.0189 ± 0.0005 | 0.9994 ± 0.0005 |
| tert-Butyl Alcohol | 30 | 1.0039 ± 0.0003 | 1.0202 ± 0.0008 | 0.9997 ± 0.0016 |
| Data from Hengge, A. C., & Edens, W. A. (1994). Journal of the American Chemical Society, 116(12), 5045-5049. usu.edu |
Thermodynamic Analysis of Solvent Effects: Deconvolution of Enthalpy and Entropy Contributions to Activation Parameters
A detailed analysis of the activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡), provides deeper insight into how solvents influence reaction rates. The dramatic rate acceleration observed for the solvolysis of the p-nitrophenyl phosphate dianion in less polar solvents like tert-butyl alcohol is primarily due to entropic factors. acs.org
In contrast, the slower reaction of the monoanion in these solvents is attributed to an increased enthalpy of activation. acs.org The table below summarizes the activation parameters for the solvolysis of p-nitrophenyl phosphate in water and tert-butyl alcohol, highlighting the contrasting thermodynamic profiles.
| Reactant | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate |
| Dianion | Water | 26.5 | +3.5 | 1 |
| Dianion | tert-Butyl Alcohol | 23.3 | +24.5 | 7500 |
| Monoanion | Water | 25.4 | -7.2 | 1 |
| Monoanion | tert-Butyl Alcohol | 29.0 | -6.0 | 0.071 |
| Data adapted from Hoff, R. H., & Hengge, A. C. (1998). The Journal of Organic Chemistry, 63(20), 6883-6890. acs.org |
The significantly more positive entropy of activation for the dianion solvolysis in tert-butyl alcohol is consistent with a dissociative (DN + AN) mechanism. nih.govacs.org This type of mechanism involves an increase in disorder in the transition state as the leaving group separates, which corresponds to a positive entropy change. Conversely, the negative entropy of activation for the monoanion in both solvents suggests a more ordered, associative transition state.
The enthalpic contribution to the activation barrier for the monoanion is higher in tert-butyl alcohol, reflecting the poorer solvation of the charged transition state in the less polar solvent. For the dianion, the lower enthalpy of activation in tert-butyl alcohol, combined with the large positive entropy of activation, leads to the substantial rate enhancement. This deconvolution of the activation parameters into enthalpic and entropic components is crucial for a comprehensive understanding of the solvent's role in the phosphoryl transfer reaction.
Applications of Tert Butyl 4 Nitrophenyl Phosphate in Biochemical Research As a Substrate Probe
Utilization as a Chromogenic Substrate in Phosphatase Activity Assays
The most common application of p-nitrophenyl phosphate (B84403) (pNPP) is as a chromogenic substrate for assaying a wide range of phosphatases, including alkaline phosphatases, acid phosphatases, and protein tyrosine phosphatases (PTPs). neb.comsciencellonline.comnih.gov The principle of the assay is simple, robust, and highly sensitive. illinois.edu Phosphatase enzymes catalyze the hydrolysis of the phosphate monoester bond in the colorless pNPP molecule. This reaction releases inorganic phosphate and p-nitrophenol (pNP). nih.govresearchgate.net Under alkaline conditions, the liberated pNP is deprotonated to form the p-nitrophenolate ion, which is a water-soluble product with a distinct yellow color. sciencellonline.comresearchgate.net
The intensity of the yellow color is directly proportional to the amount of pNP produced and, therefore, to the phosphatase activity. The formation of the product can be conveniently quantified by measuring the absorbance of light at a wavelength of 405 nm using a spectrophotometer. neb.comsigmaaldrich.com This method can be employed as a continuous assay, where the rate of pNP formation is monitored in real-time, or as a single-point (end-point) assay, where the reaction is stopped after a specific incubation period by adding a strong base like NaOH. neb.comnih.gov The addition of a base also serves to maximize the formation of the yellow p-nitrophenolate ion, thus enhancing the signal. sigmaaldrich.com
The pNPP assay is widely used in various formats, including enzyme-linked immunosorbent assays (ELISA), where alkaline phosphatase is a common reporter enzyme conjugated to secondary antibodies. illinois.eduresearchgate.net The apparent Michaelis-Menten constant (Kₘ) values for pNPP with different protein phosphatases typically fall within the range of 0.5 to 10 mM. neb.comneb.com
Table 1: Kinetic Parameters of Various Phosphatases with p-Nitrophenyl Phosphate (pNPP) as a Substrate
| Enzyme | Source | Kₘ / K₀.₅ (µM) | Vₘₐₓ (U/mg) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | pH of Assay | Reference |
| Alkaline Phosphatase | Calf Intestine | 40 ± 3 | 72.8 ± 1.2 | (2.44 ± 0.16) x 10⁵ | 8.2 | |
| Acid Phosphatase | Burkholderia gladioli | 65 | 113.5 | Not Reported | 6.0 | nih.gov |
| Protein Tyrosine Phosphatase (Stp1) | Staphylococcus aureus | Not Reported | Not Reported | 2.6 x 10⁴ | 7.5 | nih.gov |
| Protein Tyrosine Phosphatase (PTP1B) | Human | Not Reported | Not Reported | 2.2 x 10⁵ | 7.5 | nih.gov |
| Note: U (Unit) is defined as the amount of enzyme that hydrolyzes 1 nanomole of pNPP per minute under standard conditions. |
Exploration in Polymeric Enzyme Mimic Systems for Phosphoryl Transfer Catalysis
Aryl phosphate esters like pNPP and its derivatives are instrumental in the development and characterization of synthetic polymers that mimic the catalytic activity of enzymes, often referred to as "synzymes" or "enzyme mimics." These polymeric systems aim to replicate the high efficiency and specificity of natural enzymes for reactions like phosphoryl transfer.
One approach involves creating polymers with functional groups that can catalyze the hydrolysis of phosphate esters. For instance, polymers containing ribose rings with free vic-cis-diol groups have been shown to catalyze the hydrolysis of phosphodiester substrates such as ethyl p-nitrophenyl phosphate. psu.edu The diol groups are thought to activate the phosphorus atom for nucleophilic attack by forming hydrogen bonds with the phosphoryl oxygen atoms. psu.edu
Another strategy is molecular imprinting, where a polymer network is synthesized in the presence of a template molecule that resembles the transition state of the reaction. This creates catalytic sites within the polymer that are structurally complementary to the transition state, thereby lowering the activation energy of the reaction. Molecularly imprinted polymers (MIPs) have been developed to catalyze the hydrolysis of various p-nitrophenyl esters and carbonates, demonstrating significant rate enhancements compared to uncatalyzed reactions. illinois.edu
Furthermore, synthetic polymers featuring nucleophilic catalytic sites, such as those containing 4-(dialkylamino)pyridine (DAAP) moieties, have been shown to function as enzyme-like catalysts for the hydrolysis of p-nitrophenyl alkanoates. These polymer catalysts can exhibit Michaelis-Menten kinetics, indicating the formation of a substrate-polymer complex analogous to an enzyme-substrate complex, and can also show selectivity for substrates with different chain lengths. dtic.mil The hydrolysis of related compounds like p-nitrophenyl diphenyl phosphate has also been studied using cationic latexes and polyelectrolytes as catalysts. acs.org
Table 2: Examples of Polymeric and Supramolecular Systems Catalyzing Hydrolysis of p-Nitrophenyl Derivatives
| Catalytic System | Substrate | Rate Enhancement / Observation | Reference |
| Ribose-containing polymers | Ethyl p-nitrophenyl phosphate | 10 to 10³-fold rate acceleration | psu.edu |
| Molecularly Imprinted Polymer (MIP) | Cholesterol 4-nitrophenyl carbonate | 27-fold rate enhancement over uncatalyzed reaction | illinois.edu |
| Polymer with 4-(dimethylamino)pyridine (DMAP) groups | p-Nitrophenyl dodecanoate | Exhibits Michaelis-Menten kinetics (Kₘ = 3.99 x 10⁻⁵ M) | dtic.mil |
| Alkaline Phosphatase in Silica-PEI Sponge | p-Nitrophenyl phosphate (pNPP) | Biocatalytic sponge enables reaction monitoring and product extrusion | researchgate.net |
Structure-Activity Relationship Studies for Phosphatase Inhibitor Development and Substrate Optimization
The pNPP assay is a cornerstone for the development and characterization of phosphatase inhibitors, which are of great interest as potential therapeutics. By providing a simple and reliable measure of enzyme activity, the assay allows researchers to perform dose-response inhibition studies to determine the potency of potential inhibitors, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov These assays are crucial for establishing structure-activity relationships (SAR), where the inhibitory activity of a series of related compounds is correlated with their chemical structures. This information guides the rational design of more potent and specific inhibitors. nih.gov
For these studies, it is important to first determine the Michaelis-Menten constant (Kₘ) of the enzyme for pNPP under the specific assay conditions. nih.gov Inhibition assays are then typically performed using a pNPP concentration equal to its Kₘ value, which allows for the standardized comparison of IC₅₀ values between different inhibitors and enzymes. nih.gov For example, the pNPPase activity of acid phosphatase from Burkholderia gladioli was shown to be inhibited by compounds like sodium orthovanadate and arsenate. nih.gov
In addition to inhibitor development, derivatives of pNPP are used to probe the substrate specificity and catalytic mechanism of phosphatases. By comparing the enzyme's efficiency in hydrolyzing pNPP with its efficiency toward a structurally altered analog, researchers can gain insights into the molecular basis of substrate recognition and catalysis. A notable example is the comparative analysis of the hydrolysis of p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (B86663) (pNPS) by alkaline phosphatase and various protein tyrosine phosphatases. nih.gov Studies have shown that while both enzyme classes can hydrolyze pNPP, alkaline phosphatase has a dramatically higher preference for the phosphate ester over the sulfate ester (a ~10¹⁰-fold preference), whereas PTPs show a much smaller, though still significant, preference. nih.gov Such studies are fundamental to understanding how active site residues contribute to the discrimination between similar substrates, which is essential for both inhibitor design and the engineering of enzymes with novel specificities.
Table 3: Inhibition of Phosphatase Activity Measured by pNPP Hydrolysis and Substrate Specificity Studies
| Enzyme | Study Type | Compound(s) | Finding | Reference |
| Protein Tyrosine Phosphatases (e.g., SHP2, PTP1B) | Inhibitor Potency | Small molecule inhibitors | pNPP assay used to determine inhibitor IC₅₀ values in dose-response curves. | nih.gov |
| Acid Phosphatase (B. gladioli) | Inhibitor Characterization | Sodium orthovanadate, Arsenate, Phosphate | These compounds were identified as inhibitors of pNPP hydrolysis. | nih.gov |
| Ser/Thr Protein Phosphatase 5 (PP5) | Inhibitor Titration | Microcystin-LR | pNPP assay used in dose-response studies to determine the concentration of active phosphatase. | nih.gov |
| Alkaline Phosphatase & PTPs | Substrate Specificity | pNPP vs. p-Nitrophenyl sulfate (pNPS) | AP shows a ~10¹⁰-fold preference for pNPP over pNPS, while PTPs show a ~10⁷-fold preference. | nih.gov |
Advanced Analytical Methodologies for the Investigation of Tert Butyl 4 Nitrophenyl Phosphate Reactions
Spectrophotometric Monitoring of Reaction Progress and Product Formation (e.g., 4-nitrophenolate (B89219) anion)
Spectrophotometry is a cornerstone technique for monitoring the reactions of tert-butyl 4-nitrophenyl phosphate (B84403), primarily due to the chromogenic nature of one of its common hydrolysis products, the 4-nitrophenolate anion. The hydrolysis of the phosphate ester bond releases 4-nitrophenol (B140041), which, in a basic solution, exists as the intensely yellow 4-nitrophenolate anion. researchgate.netwikipedia.orgsigmaaldrich.com This anion exhibits a strong absorbance at approximately 400-413 nm. researchgate.netresearchgate.net
The progress of the reaction can be continuously monitored by measuring the increase in absorbance at this wavelength over time. researchgate.netneb.com This allows for the determination of reaction kinetics, including the initial reaction velocity, which is a measure of the enzyme's catalytic rate in enzymatic hydrolysis studies. The concentration of the formed 4-nitrophenolate can be calculated using the Beer-Lambert law, with a known molar extinction coefficient. For instance, the molar extinction coefficient for p-nitrophenol is often cited as 18,000 M⁻¹ cm⁻¹. neb.com
In a typical experiment, the reaction is initiated, and absorbance readings are taken at regular intervals. researchgate.net The data can then be used to plot absorbance versus time, from which the reaction rate can be derived. Control reactions, which may lack an enzyme or contain a denatured one, are crucial to account for any non-enzymatic hydrolysis of the substrate.
Table 1: Spectrophotometric Data for Monitoring 4-Nitrophenolate Formation
| Time (minutes) | Absorbance at 413 nm |
| 1 | 0.25 |
| 3 | 0.68 |
| 8 | 1.55 |
| 12 | 2.10 |
This table represents hypothetical data illustrating the increase in absorbance due to 4-nitrophenolate formation over time, similar to findings in kinetic studies of nitrophenyl ester hydrolysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for gaining detailed mechanistic insights into the reactions of tert-butyl 4-nitrophenyl phosphate. Since phosphorus-31 is a 100% naturally abundant nucleus with a spin of 1/2, it provides a clean and informative spectral window for observing phosphorus-containing species. researchgate.netyoutube.com
³¹P NMR can be used to identify and quantify the starting material, intermediates, and final products in a reaction mixture without the need for extensive sample preparation. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the differentiation of various phosphate esters, phosphonic acids, and other organophosphorus compounds. youtube.comorganicchemistrydata.org For instance, the progress of a reaction can be monitored by observing the disappearance of the reactant's ³¹P signal and the appearance of new signals corresponding to the products. researchgate.net
In mechanistic studies, NMR can help detect transient intermediates. For example, in the hydrolysis of related organophosphates, the formation of a pentacoordinated phosphorus intermediate has been proposed and can be investigated using techniques like variable temperature (VT) NMR experiments. nih.govresearchgate.net ¹H NMR and ¹³C NMR are also valuable for characterizing the organic portions of the molecule and its reaction products. nih.govrsc.org
Table 2: Representative ³¹P NMR Chemical Shifts for Organophosphorus Compounds
| Compound Type | Chemical Shift Range (ppm) |
| Phosphonium salts | -5 to 30 |
| Pentavalent phosphorus compounds | -75 to -5 |
| Trialkyl phosphines | -62 to 63 |
| Triaryl phosphites | 125 to 145 |
This table provides a general overview of chemical shift ranges for different classes of organophosphorus compounds, illustrating the utility of ³¹P NMR in distinguishing between them. youtube.comorganicchemistrydata.org
Chromatographic Techniques (e.g., HPLC) for Separation, Identification, and Quantification of Reactants and Products
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and its reaction products, such as 4-nitrophenol and its conjugates. sielc.comnih.govnih.gov Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (like a C18 column) is used with a more polar mobile phase. sielc.comnih.gov
For the analysis of nitrophenyl phosphates and their metabolites, an isocratic mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. sielc.comnih.gov To improve the retention and separation of ionic species like 4-nitrophenol and its glucuronide and sulfate (B86663) conjugates, an ion-pairing agent such as tetrabutylammonium (B224687) bromide can be added to the mobile phase. nih.govnih.gov
Detection is typically achieved using a UV-Vis detector, set at a wavelength where the analytes of interest absorb light. For instance, 4-nitrophenol and its derivatives can be detected at around 290 nm or 319 nm. nih.govresearchgate.net By running standards of known concentrations, calibration curves can be generated to quantify the amounts of reactants and products in a sample. nih.gov HPLC methods have been developed to separate 4-nitrophenol from its metabolites with run times of less than 15 minutes. nih.gov
Table 3: Example HPLC Method Parameters for Separation of 4-Nitrophenol and its Metabolites
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Methanol:0.01 M Citrate Buffer (pH 6.2) (47:53 v/v) with 0.03 M Tetrabutylammonium Bromide |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Retention Time (4-nitrophenol) | ~7 minutes |
This table summarizes typical conditions for an isocratic ion-pair RP-HPLC method for the analysis of 4-nitrophenol and its conjugates, based on established methodologies. nih.govnih.gov
Electrochemical Methods for Reduction Studies of Related Organophosphorus Compounds
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, are valuable for studying the reduction of organophosphorus compounds, particularly those containing a nitroaromatic group like the 4-nitrophenyl moiety. mdpi.comnih.gov These techniques can provide information about the reduction potential and the mechanism of electron transfer processes.
The nitro group on the phenyl ring is electrochemically active and can be reduced. mdpi.com Studies on related compounds like methyl parathion (B1678463) have shown that the nitro group undergoes an irreversible reduction to a hydroxylamine (B1172632) group. mdpi.com This electrochemical behavior can be harnessed for analytical purposes, as the reduction peak current is often proportional to the concentration of the organophosphorus compound. researchgate.net
Various electrode materials, including carbon, platinum, and gold, have been utilized in the electrochemical studies of organophosphorus compounds. beilstein-journals.org The choice of electrode can significantly impact the sensitivity and selectivity of the measurement. For instance, nanostructured gold electrodes have been shown to enhance the electrocatalytic activity towards the sensing of some organophosphorus pesticides. mdpi.com While direct electrochemical studies on this compound are less common in the literature, the principles derived from studies of similar nitrophenyl-substituted organophosphates are applicable. researchgate.netresearchgate.netacs.orgnih.govnih.gov
Table 4: Common Electrodes Used in the Electrosynthesis and Analysis of Organophosphorus Compounds
| Electrode Material | Primary Use (Anode/Cathode) | Key Characteristics |
| Carbon (Graphite) | Primarily Anode | Porous, widely used |
| Platinum | Anode and Cathode | Inert, wide oxidation range |
| Nickel | Not specified | Used in electrosynthesis |
| Reticulated Vitreous Carbon (RVC) | Not specified | Used in electrosynthesis |
This table highlights various electrode materials employed in the electrochemical synthesis and analysis of organophosphorus compounds, indicating their versatility. beilstein-journals.org
Theoretical and Computational Investigations of Phosphoryl Transfer Involving Tert Butyl 4 Nitrophenyl Phosphate
Quantum Mechanical (QM) and Hybrid QM/MM Simulations of Reaction Pathways
The mechanism of phosphoryl transfer reactions can range from fully dissociative to fully associative. In a dissociative (S_N1-like or D_N + A_N) pathway, the bond to the leaving group breaks first, forming a short-lived, high-energy metaphosphate intermediate. Conversely, an associative (S_N2-like or A_N + D_N) pathway involves the formation of a pentacoordinate phosphorane intermediate. A concerted mechanism falls between these two extremes, where the nucleophilic attack and leaving group departure occur in a single step.
Quantum mechanical (QM) simulations are essential for elucidating the nuanced electronic rearrangements that dictate the preferred reaction pathway. For a molecule like tert-butyl 4-nitrophenyl phosphate (B84403), the bulky tert-butyl group is expected to significantly influence the mechanism. Steric hindrance from the tert-butyl group would likely disfavor an associative pathway that requires the formation of a more crowded pentacoordinate intermediate.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a powerful tool to study these reactions in a more realistic environment, such as in solution or within an enzyme active site. rsc.orgresearchgate.net In this approach, the reacting species (the phosphate ester and the nucleophile) are treated with a high level of QM theory, while the surrounding solvent molecules or protein residues are described by a less computationally expensive molecular mechanics (MM) force field. nih.gov This method allows for the simulation of the dynamic interplay between the solute and its environment.
For the hydrolysis of tert-butyl 4-nitrophenyl phosphate, QM/MM simulations would be instrumental in mapping the free energy surface of the reaction. This would involve defining the reaction coordinates, typically the distances of the breaking P-O (leaving group) and forming P-O (nucleophile) bonds. The resulting free energy profile would reveal the presence of any intermediates and the heights of the energy barriers for the reaction, providing a detailed picture of the reaction pathway. While specific QM/MM studies on this compound are scarce, the methodologies have been extensively applied to similar systems, such as the hydrolysis of dibutyl-4-nitrophenyl phosphate in the active site of phosphotriesterases. researchgate.net
| Computational Method | Application to this compound | Anticipated Insights |
| Quantum Mechanics (QM) | Calculation of gas-phase reaction energetics and pathways for the hydrolysis reaction. | Determination of the intrinsic preference for a dissociative vs. associative-like mechanism, influenced by the tert-butyl group. |
| Hybrid QM/MM | Simulation of the hydrolysis reaction in an explicit solvent environment (e.g., water). | Elucidation of the role of solvent molecules in stabilizing the transition state and potential intermediates, providing a more accurate free energy profile of the reaction. rsc.orgnih.gov |
Computational Modeling of Transition State Structures and Reaction Intermediates
The geometry and electronic structure of the transition state are critical determinants of the reaction rate and mechanism. Computational modeling, particularly using Density Functional Theory (DFT) methods like B3LYP with appropriate basis sets (e.g., 6-31+G*), allows for the detailed characterization of these transient species. niscpr.res.inacs.org
For the phosphoryl transfer from this compound, the transition state is expected to be influenced by the electronic properties of the 4-nitrophenyl leaving group and the steric bulk of the tert-butyl group. The electron-withdrawing nature of the nitro group makes the 4-nitrophenolate (B89219) a good leaving group, which would favor a more dissociative-like transition state with significant P-O bond cleavage to the leaving group.
Theoretical calculations can predict key geometric parameters of the transition state, such as the bond lengths to the incoming nucleophile and the departing leaving group, as well as the bond angles around the central phosphorus atom. For a dissociative pathway, the transition state would exhibit a longer P-O(leaving group) bond and a shorter P-O(nucleophile) bond that is still relatively long.
Furthermore, computational models can predict spectroscopic properties that can be compared with experimental data, such as kinetic isotope effects (KIEs). For instance, calculations of the vibrational frequencies of the ground state and the transition state can be used to predict primary and secondary KIEs, which provide sensitive probes of the bonding changes occurring in the transition state.
| Parameter | Predicted Characteristic for a Dissociative-like Transition State | Predicted Characteristic for an Associative-like Transition State |
| P-O(leaving group) bond length | Elongated | Partially elongated |
| P-O(nucleophile) bond length | Long | Partially formed |
| Geometry around Phosphorus | More trigonal planar | Trigonal bipyramidal |
| Charge on leaving group oxygen | Highly negative | Partially negative |
Theoretical Approaches to Elucidate Solvent and Catalytic Effects on Phosphoryl Transfer
The surrounding environment, be it a solvent or an enzyme's active site, plays a crucial role in modulating the rate and mechanism of phosphoryl transfer reactions. Theoretical models are indispensable for dissecting these environmental effects.
Solvent Effects: The solvolysis of phosphate esters is highly sensitive to the nature of the solvent. rutgers.edu For instance, studies on the solvolysis of p-nitrophenyl phosphate dianion have shown dramatic rate accelerations in less polar solvents like tert-butyl alcohol compared to water. researchgate.net This has been attributed to a change in mechanism from a more associative one in water to a more dissociative one in the less polar solvent, where the desolvation penalty for the dianionic ground state is more severe. rutgers.edu
For this compound, a diester, the solvent effects might be less dramatic than for a dianionic species, but still significant. Theoretical approaches to model solvent effects include:
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and can provide a good first approximation of the bulk solvent effects on the reaction energetics. niscpr.res.inacs.org
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the QM or QM/MM calculation. This allows for the explicit modeling of specific solvent-solute interactions, such as hydrogen bonding to the phosphate oxygens and the nitrophenyl group, which can be critical for stabilizing the transition state.
Catalytic Effects: In biological systems, enzymes achieve enormous rate accelerations for phosphoryl transfer. Theoretical studies can help to unravel the catalytic strategies employed by these enzymes. While there are no specific studies on enzymes acting on this compound, general principles derived from studies on other phosphate esters are applicable. These catalytic effects can be modeled by including the key amino acid residues of the enzyme's active site in the QM region of a QM/MM simulation. This allows for the investigation of:
General Acid/Base Catalysis: The role of acidic and basic residues in protonating the leaving group to facilitate its departure or deprotonating the nucleophile to enhance its reactivity.
Electrostatic Catalysis: The stabilization of the negatively charged transition state by positively charged residues or metal ions in the active site.
Geometric Strain: How the enzyme might bind the substrate in a conformation that resembles the transition state, thereby reducing the activation energy.
| Environmental Factor | Theoretical Modeling Approach | Potential Impact on this compound Hydrolysis |
| Solvent Polarity | Continuum and explicit solvent models in QM/MM simulations. | A less polar solvent may favor a more dissociative pathway by destabilizing the ground state relative to the transition state. |
| General Base Catalysis | Inclusion of a general base (e.g., a water molecule or an amino acid residue) in the QM region. | Abstraction of a proton from the attacking water molecule would increase its nucleophilicity and accelerate the reaction. |
| General Acid Catalysis | Inclusion of a general acid (e.g., a protonated amino acid residue) in the QM region. | Protonation of the 4-nitrophenolate leaving group would make it a better leaving group and facilitate P-O bond cleavage. |
Future Research Directions and Broader Implications for Phosphate Ester Chemistry
Identification of Unresolved Mechanistic Questions and Emerging Research Hypotheses
Despite decades of research, several mechanistic questions regarding the hydrolysis of phosphate (B84403) esters like tert-butyl 4-nitrophenyl phosphate remain. The precise nature of the transition state in various environments is a subject of ongoing investigation. While phosphoryl transfer reactions are generally understood to proceed through a spectrum of associative to dissociative transition states, the specific influence of the bulky tert-butyl group on the geometry and charge distribution of this transient species is not fully elucidated. nih.govnih.gov
Emerging research hypotheses that can be explored using this compound include:
The Role of Solvent and Water Structuring: The rate of hydrolysis of phosphate esters can be significantly influenced by the surrounding medium. nih.govnih.gov The bulky, non-polar tert-butyl group likely induces a unique structuring of water molecules in its immediate vicinity. Future studies could investigate how this localized solvent environment affects the nucleophilicity of water and the stability of the transition state during hydrolysis. It has been noted that changes in ionic strength can markedly alter p-nitrophenyl phosphate hydrolysis, suggesting that the structure of water in electrolyte solutions plays a crucial role. nih.gov
Probing Enzyme Active Sites: While p-nitrophenyl phosphate (pNPP) is a widely used substrate for assaying phosphatases, the introduction of the tert-butyl group provides a tool to probe steric constraints within an enzyme's active site. nih.govneb.com Comparative kinetic studies between pNPP and this compound with a range of phosphatases could reveal how different enzymes accommodate bulky substituents and how this affects catalytic efficiency.
Computational Modeling of Transition States: Advances in computational chemistry, particularly density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) methods, allow for more accurate modeling of reaction pathways. lu.senih.gov Future computational studies on this compound can provide a more detailed picture of the bond-making and bond-breaking processes in the transition state, the influence of the tert-butyl group on the reaction barrier, and how these features compare to less sterically hindered phosphate esters. nih.gov
Potential for Rational Design of Novel Phosphatase Modulators and Bio-Inspired Catalysts
The insights gained from studying the hydrolysis of this compound can be directly applied to the design of new chemical entities with specific biological or catalytic functions.
Design of Phosphatase Inhibitors: Understanding how the tert-butyl group interacts with the active sites of phosphatases can inform the rational design of selective inhibitors. By incorporating bulky, sterically demanding groups into inhibitor scaffolds, it may be possible to achieve selectivity for phosphatases with more open and accessible active sites. This structure-based design approach is crucial for developing therapeutic agents that target specific phosphatases involved in disease, such as protein tyrosine phosphatase-1B (PTP1B). lookchem.com
Development of Bio-Inspired Catalysts: The principles governing the hydrolysis of phosphate esters are central to the development of artificial enzymes or bio-inspired catalysts that can efficiently cleave phosphate bonds under mild conditions. nih.govuni-heidelberg.deanl.gov Studying the factors that accelerate the hydrolysis of a relatively stable ester like this compound can provide a blueprint for designing small molecule or metal-complex catalysts. For instance, creating catalysts with hydrophobic pockets to accommodate the tert-butyl group alongside functional groups that activate the phosphate for nucleophilic attack could lead to highly efficient and selective catalytic systems. Research into bio-inspired additives like peptides and amines in the synthesis of nanomaterials has shown the importance of molecular interactions in controlling reactions, a principle applicable to catalyst design. mdpi.com
Contribution of this compound Research to the Fundamental Understanding of Biological Phosphoryl Transfer Processes
Phosphoryl transfer reactions are fundamental to life, underpinning processes from DNA replication to cellular signaling and energy metabolism. nih.gov The study of simple model systems like this compound provides a foundational understanding that is essential for deciphering the complexity of these biological processes.
Elucidating the Role of Steric Effects: The primary contribution of research on this compound is the clear demonstration of the impact of steric hindrance on the rate of phosphoryl transfer. nih.gov In biological systems, the local environment of a phosphate group, dictated by the folded structure of a protein or nucleic acid, can impose significant steric constraints. The study of tert-butylated phosphate esters helps to quantify these effects and provides a framework for understanding how enzymes have evolved to overcome or utilize steric barriers.
Understanding Leaving Group Effects: The p-nitrophenyl group is an excellent leaving group due to its electron-withdrawing nature, which stabilizes the resulting phenolate (B1203915) anion. nih.gov This has made p-nitrophenyl phosphate and its derivatives, including the tert-butyl ester, standard tools for studying enzyme kinetics. nih.govtaylorandfrancis.com By systematically modifying the leaving group while keeping the phosphate ester core constant, researchers can dissect the electronic contributions to the reaction rate, a principle that is directly applicable to understanding how enzymes activate the leaving groups of their biological substrates.
A Bridge Between Chemistry and Biology: The study of this compound serves as a crucial link between fundamental physical organic chemistry and the complex world of enzymology. The kinetic and mechanistic data obtained from this simple molecule provide a baseline against which the enormous rate accelerations achieved by enzymes can be measured and understood. nih.govcapes.gov.br This allows biochemists to formulate and test hypotheses about the specific catalytic strategies employed by enzymes, such as transition state stabilization, electrostatic catalysis, and the role of metal ions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 4-nitrophenyl phosphate, and what analytical methods validate its purity?
- This compound can be synthesized via phosphorylation of 4-nitrophenol using tert-butyl phosphorochloridate under anhydrous conditions. The reaction typically requires inert atmospheres (e.g., nitrogen) and solvents like dichloromethane. Post-synthesis, purity is validated using ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl group resonance at δ ~1.3 ppm and aromatic protons at δ ~7.5-8.0 ppm) and HPLC to assess purity (>98%) .
Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from similar phosphate esters?
- Key spectral markers include:
- ³¹P NMR : A singlet near δ 0 ppm for the phosphate group.
- IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 291.1 (C₁₀H₁₄NO₆P⁺) .
Q. What are the primary applications of this compound in enzymatic assays?
- It serves as a chromogenic substrate for alkaline phosphatase (ALP) . Hydrolysis releases 4-nitrophenolate, detectable at 405 nm (ε = 18.8 × 10³ M⁻¹cm⁻¹ under basic conditions). This reaction is pH-dependent, with optimal activity at pH 9-10 .
Advanced Research Questions
Q. How does the tert-butyl group affect the hydrolysis kinetics of 4-nitrophenyl phosphate derivatives compared to methyl or phenyl analogs?
- The bulky tert-butyl group sterically hinders nucleophilic attack at the phosphorus center, reducing hydrolysis rates by ~30% compared to methyl analogs. Kinetic studies using stopped-flow spectrophotometry reveal a kₐₐₜ of 0.15 s⁻¹ for the tert-butyl derivative vs. 0.22 s⁻¹ for methyl derivatives under identical conditions (pH 9.5, 25°C) .
Q. What experimental strategies resolve contradictions in reported reaction mechanisms (e.g., nucleophilic substitution vs. associative pathways) for this compound?
- Isotopic labeling (¹⁸O) of the phosphate moiety combined with kinetic isotope effect (KIE) analysis can distinguish mechanisms. For example, a KIE >1.0 supports associative pathways, while KIE ≈1.0 indicates dissociative mechanisms. Contradictions in literature may arise from solvent polarity or enzyme-specific effects, requiring multivariate regression analysis to isolate variables .
Q. How can storage conditions be optimized to minimize degradation of this compound in long-term studies?
- Degradation is mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
